Indium nitride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

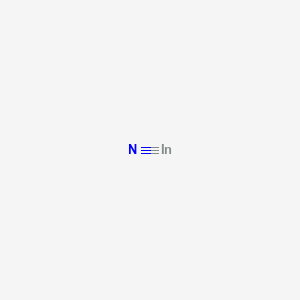

Structure

2D Structure

Properties

IUPAC Name |

azanylidyneindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAIGJYBQQYSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InN | |

| Record name | Indium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067112 | |

| Record name | Indium nitride (InN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.825 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey powder; [MSDSonline] | |

| Record name | Indium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25617-98-5 | |

| Record name | Indium nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25617-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium nitride (InN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium nitride (InN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Research Trajectories in Indium Nitride Science

Evolution of Academic Inquiry in Indium Nitride Materials Research

The scientific investigation into this compound began over a century ago, but for decades, its true potential was obscured by material quality issues. The first reported synthesis of InN was in 1910 by Fischer and Schrdter, who reacted indium metal with nitrogen in a cathodic discharge. cardiff.ac.uk In 1938, Juza and Hahn successfully synthesized InN from InF6(NH4)3 and determined its wurtzite crystal structure. cardiff.ac.ukijmaterials.com For much of the 20th century, research was hampered by the difficulty of producing high-quality crystals. Early samples were typically polycrystalline and suffered from high levels of impurities (especially oxygen) and a high background electron concentration. aip.org

A pivotal moment in InN research occurred in the early 2000s. For decades, the accepted band gap of InN was approximately 1.9 to 2.3 eV, a value derived from measurements on these low-quality, polycrystalline thin films. aip.orgresearchgate.net However, a major breakthrough was achieved with the successful growth of high-quality, single-crystal InN films using techniques like molecular beam epitaxy (MBE). aip.org In 2002, researchers studying these vastly improved materials made a landmark discovery: the fundamental band gap of InN was not ~2.0 eV, but a much narrower ~0.7 eV. aip.orginnovations-report.comlbl.gov This corrected value, measured on high-purity crystals with low electron concentrations, fundamentally altered the research landscape. aip.orginnovations-report.comroutledge.com

This discovery revealed that the alloy system of indium gallium nitride (InGaN) could, in principle, span a continuous range of direct bandgaps from the near-infrared (0.7 eV for InN) to the ultraviolet (3.4 eV for GaN), covering the entire solar spectrum. innovations-report.comlbl.govroutledge.com This realization ignited a surge of research interest, repositioning InN from a niche material to a key component for next-generation optoelectronics and high-efficiency solar cells. researchgate.netinnovations-report.comroutledge.com Since this paradigm shift, research has focused intensely on refining growth techniques like MBE and metal-organic vapor phase epitaxy (MOVPE) to further improve material quality and explore its heterostructures. researchgate.netaip.org

| Date | Milestone | Significance | Reference |

|---|---|---|---|

| 1938 | First synthesis of InN crystallites and determination of wurtzite structure. | Established the basic structural identity of the compound. | cardiff.ac.ukijmaterials.com |

| Late 1970s - 1990s | Studies on polycrystalline films report a band gap of ~2.0 eV. | This incorrect value limited the perceived applications of InN. | aip.org |

| Early 2000s | Growth of high-quality single-crystal InN films via Molecular Beam Epitaxy (MBE). | Enabled accurate measurement of intrinsic properties for the first time. | aip.org |

| 2002 | Discovery of the narrow band gap of ~0.7 eV. | Revolutionized the field, opening possibilities for infrared optoelectronics and full-spectrum solar cells. | researchgate.netinnovations-report.comlbl.gov |

Interdisciplinary Research Paradigms for this compound Advancement

The rapid progress in understanding and utilizing this compound is a testament to the power of interdisciplinary collaboration. The challenges posed by this material are multifaceted, requiring expertise from chemistry, physics, materials science, and engineering. nih.govrsc.org

Chemistry and Materials Science: Chemists play a crucial role in developing and refining the precursor molecules used in deposition techniques like MOVPE and atomic layer deposition (ALD). liu.segraphene-flagship.euliu.se For instance, the synthesis of novel molecules like indium triazenides has been explored to enable the growth of high-quality InN films at lower temperatures, which is critical because InN decomposes above 600°C. liu.se Materials scientists then use these precursors to grow thin films and nanostructures, optimizing parameters such as temperature, pressure, and gas flow to control crystal quality, morphology, and defect density. ijmaterials.commdpi.com This synergy is essential for overcoming fundamental growth challenges. liu.se

Physics and Engineering: Physicists are central to characterizing the fundamental electronic and optical properties of the grown materials. routledge.com They employ techniques like photoluminescence and Hall effect measurements to determine properties such as band gap, carrier concentration, and electron mobility. aip.orgresearchgate.net This fundamental understanding is then leveraged by engineers to design and fabricate electronic devices. Collaborations between research institutions, such as those between Lawrence Berkeley National Laboratory, Cornell University, and Japan's Ritsumeikan University, were instrumental in establishing the true band gap of InN and its potential for solar applications. innovations-report.com Furthermore, research consortia involving both academic and industrial partners work to translate fundamental material discoveries into practical technologies. europa.eu

Computational and Experimental Synergy: A modern paradigm in InN research involves the tight integration of theoretical modeling with experimental work. mit.edu Computational chemists and physicists use methods like density functional theory (DFT) to model atomic-scale processes, such as the dissociation of precursor molecules on a growth surface or the effect of defects on electronic structure. graphene-flagship.euresearchgate.net These theoretical insights help guide experimental efforts, for example, by predicting optimal growth conditions or explaining unexpected material properties. aip.orgresearchgate.net Conversely, experimental results provide crucial validation for theoretical models, leading to a refined understanding of the material. cam.ac.uk This iterative cycle of theory and experimentation accelerates the pace of discovery. mit.edu

Current Grand Challenges and Unresolved Questions in this compound Research

Despite significant progress, several major challenges and unresolved questions continue to drive fundamental research in this compound. routledge.com These hurdles must be overcome to fully realize the material's technological promise. aip.org

Crystal Growth and Substrates: The synthesis of high-quality, large-area bulk InN crystals remains a formidable challenge. aip.org This is primarily due to the material's low decomposition temperature (~650 °C) and the extremely high equilibrium vapor pressure of nitrogen required to keep it stable at growth temperatures. researchgate.net Consequently, most InN is grown as thin films on foreign substrates like sapphire, silicon, or gallium nitride (GaN). aip.orgresearchgate.net This hetero-epitaxy introduces significant problems, most notably a large lattice mismatch (e.g., ~11% with GaN), which leads to high densities of crystalline defects and strain in the films. researchgate.netresearchgate.net

P-type Doping: Achieving reliable and efficient p-type doping in InN is arguably one of the most significant obstacles to device fabrication. lbl.govroutledge.com InN has a strong natural tendency to be n-type, with a high background concentration of electrons. lbl.gov This is often attributed to native point defects, such as nitrogen vacancies, and unintentional incorporation of impurities like oxygen. nih.gov While some success in creating p-type material using magnesium as a dopant has been reported, it remains difficult to achieve high hole concentrations and stable p-type conductivity, which is a critical requirement for forming p-n junctions in devices like LEDs and solar cells. lbl.govresearchgate.net

Alloy Properties and Efficiency Droop: While the InGaN alloy is central to visible light emitters, creating high-quality InGaN with high indium content (e.g., >30%) is extremely difficult. aip.orgresearchgate.net The large difference in properties between InN and GaN leads to issues like phase separation, compositional fluctuations, and the formation of indium-rich clusters, which degrade the material's quality. researchgate.netresearchgate.net This is a primary reason for the phenomenon known as "efficiency droop," where the performance of green, yellow, and red LEDs declines significantly as the indium content is increased. mit.edu Understanding and mitigating these alloy-related issues is a major focus of current research. researchgate.net

| Challenge Area | Specific Problem | Impact | Reference |

|---|---|---|---|

| Material Synthesis | Low dissociation temperature and high N2 vapor pressure. | Prevents growth of large, high-quality bulk crystals. | aip.orgresearchgate.net |

| Epitaxial Growth | Large lattice mismatch with common substrates (GaN, Sapphire). | Causes high defect density and strain in thin films. | researchgate.netresearchgate.net |

| Electronic Properties | Difficulty in achieving stable and efficient p-type doping. | Hinders the fabrication of essential p-n junctions for many devices. | lbl.govroutledge.com |

| Alloys (InGaN) | Phase separation and indium clustering at high In content. | Leads to poor crystal quality and contributes to "efficiency droop" in long-wavelength LEDs. | aip.orgmit.eduresearchgate.net |

Advanced Methodologies for Indium Nitride Synthesis and Epitaxial Growth

Molecular Beam Epitaxy (MBE) of Indium Nitride Films and Nanostructures

Molecular Beam Epitaxy (MBE) is a sophisticated technique for growing high-quality thin films and nanostructures of materials like this compound (InN). It offers precise control over the growth process at the atomic level, making it a valuable tool for research and fabrication of advanced electronic and optoelectronic devices. nii.ac.jp

Plasma-Assisted MBE (PAMBE) Techniques and Optimization

Plasma-Assisted Molecular Beam Epitaxy (PAMBE) is a crucial technique for the synthesis of III-nitride semiconductor materials. mdpi.com It is particularly important for growing this compound (InN) and its alloys. mdpi.comarxiv.org One of the main challenges in growing InN is the low dissociation temperature, which makes it difficult to incorporate nitrogen effectively using conventional methods. aip.org PAMBE overcomes this by using a plasma source to generate reactive nitrogen species, allowing for growth at lower temperatures. aip.orgmdpi.com

The optimization of PAMBE for InN growth involves carefully controlling several parameters, including the indium-to-nitrogen flux ratio, substrate temperature, and plasma conditions. researchgate.net The stoichiometry of the growth process, which is the precise ratio of indium and nitrogen, significantly impacts the electrical, optical, and structural properties of the resulting InN films. mdpi.com For instance, In-rich conditions tend to produce smoother, more compact layers, while N-rich conditions can lead to rougher surfaces and the formation of columnar structures or nanowires. mdpi.com

Recent research has focused on minimizing plasma-induced damage to the InN films during growth. aip.org It has been demonstrated that optimizing the nitrogen flow and the applied plasma power can reduce damage by up to 74%. aip.org Interestingly, increasing the pressure in the chamber is more effective at preventing damage from high-energy plasma particles than simply lowering the plasma power. aip.org This is because the higher pressure creates a more crowded environment, limiting the acceleration of the plasma particles. aip.org Machine learning techniques are also being explored to rapidly identify the optimal process parameters for PAMBE growth of InN, using large datasets of previous growth runs to predict the relationship between growth parameters and the resulting film quality. digitellinc.com

| Parameter | Effect on InN Growth | Optimization Strategy |

| Indium/Nitrogen Flux Ratio | Influences surface morphology and crystal quality. In-rich conditions can lead to smoother films, while N-rich can result in nanowire formation. mdpi.com | Precise control near stoichiometric conditions is crucial. researchgate.net |

| Substrate Temperature | Affects adatom mobility and film crystallinity. researchgate.net | Varied between 400 and 485 °C for optimal results. researchgate.net |

| Plasma Power & Nitrogen Flow | Higher power can increase reactive nitrogen but also cause plasma-induced damage. aip.org | Increasing nitrogen flow (pressure) is more effective than reducing power to mitigate damage. aip.org |

Thermal Stability and Surface Kinetic Phenomena during MBE Growth

The thermal stability of this compound (InN) is a critical factor during its growth by molecular beam epitaxy (MBE). InN has a low dissociation temperature, starting to decompose at around 450°C in a vacuum and at 630°C under certain conditions, with these values being dependent on the film's polarity. mdpi.com This decomposition involves the evaporation of nitrogen, leaving behind indium atoms on the surface. mdpi.com Consequently, the growth temperature for InN must be carefully selected to be high enough for good crystal quality but low enough to prevent decomposition. The thermal stability can be enhanced by increasing the nitrogen pressure during the growth process. mdpi.com

Surface kinetic phenomena, which include the adsorption, diffusion, and desorption of atoms on the growth surface, play a crucial role in determining the quality of the InN film. researchgate.net Insufficient adatom surface diffusion, often a result of nitrogen-rich growth conditions, can lead to a rough, three-dimensional surface morphology. osti.gov The kinetics of indium surface segregation, where indium atoms accumulate on the surface rather than incorporating into the crystal lattice, is another important aspect. This segregation is not solely dependent on the growth regime (metal-rich vs. N-rich) but is more influenced by the excess metal dose on the surface. aip.org Techniques like metal-modulated epitaxy (MME) can be used to manage the metal dose and control indium segregation by employing shuttered growth, which alternates between supplying metal and allowing it to incorporate. aip.org This allows for the benefits of metal-rich growth while preventing the formation of droplets and segregation. aip.org

The study of surface kinetics in InGaN growth has shown that the activation energy for indium segregation is approximately 2.9 eV. researchgate.net Understanding and controlling these thermal and kinetic processes are essential for achieving high-quality InN and InGaN films with desired properties.

| Phenomenon | Description | Impact on MBE Growth |

| Thermal Decomposition | InN breaks down into indium and nitrogen gas at elevated temperatures (starting around 450-630°C). mdpi.com | Limits the maximum growth temperature, affecting crystal quality. mdpi.com |

| Adatom Diffusion | The movement of atoms on the growth surface. researchgate.net | Insufficient diffusion can lead to rough surface morphologies. osti.gov |

| Indium Segregation | Accumulation of indium atoms on the surface instead of incorporating into the film. aip.org | Dependent on excess metal dose and can be controlled by techniques like MME. aip.org |

Control of Polarity-Dependent Epitaxy in this compound Films

The crystallographic polarity of this compound (InN) films significantly influences their growth, surface morphology, and ultimately their physical properties. aip.orgresearchgate.net InN, which typically crystallizes in the wurtzite structure, can be grown with either an In-polar or N-polar orientation along the c-axis. chemicalbook.com

During molecular beam epitaxy (MBE) growth, N-polar InN has been shown to be more thermally stable, allowing for growth at higher temperatures (up to 600°C) compared to In-polar InN (limited to below 500°C). researchgate.net This higher growth temperature for N-polar films facilitates better crystal quality and smoother, step-flow-like surface morphologies. researchgate.net In contrast, In-polar InN often exhibits a more faceted or three-dimensional island growth mode. aip.org

The control of polarity is typically achieved by selecting a substrate or buffer layer with a predetermined polarity. aip.org For instance, growing InN on a Ga-polar gallium nitride (GaN) template will result in an In-polar InN film, while an N-polar GaN template will yield N-polar InN. researchgate.net The stoichiometry of the growth template, rather than the ratio of metal to nitrogen during growth, is the primary factor determining the polarity of GaN and InN. researchgate.net

Recent studies have also shown that the reactivity of the InN surface is polarity-dependent. For example, when in contact with nickel, N-polar InN reacts to form a ternary phase (Ni₃InNₓ), while In-polar InN shows no such reaction under the same conditions. aip.org This difference in chemical reactivity highlights the importance of polarity control for device applications where metal contacts are essential.

| Polarity | Maximum Growth Temperature (MBE) | Typical Surface Morphology | Resulting Film Properties |

| In-polar | < 500°C researchgate.net | Faceted, 3D islands aip.org | Generally poorer crystal quality due to lower growth temperature. researchgate.net |

| N-polar | ~600°C researchgate.net | Smooth, step-flow-like researchgate.net | Improved structural and electrical properties. aip.org |

Influence of Substrate and Buffer Layer Selection on MBE Growth

The choice of substrate and the use of buffer layers are critical factors in the successful molecular beam epitaxy (MBE) growth of high-quality this compound (InN) films. Due to the lack of readily available bulk InN substrates, heteroepitaxy on foreign substrates is the standard approach. chemicalbook.com This, however, introduces challenges such as large lattice mismatch and differences in thermal expansion coefficients, which can lead to a high density of defects like threading dislocations in the InN film. nii.ac.jpchemicalbook.com

Commonly used substrates for InN growth include sapphire (Al₂O₃), silicon (Si), and gallium nitride (GaN) templates. mdpi.comchemicalbook.com Sapphire is a widely used substrate, often in the (0001) orientation, which provides a hexagonal surface symmetry suitable for the growth of wurtzite InN. chemicalbook.com However, the lattice mismatch between InN and sapphire is significant. To mitigate this, buffer layers are employed.

Buffer layers serve to bridge the lattice constant difference between the substrate and the InN film, thereby improving the crystalline quality. Aluminum nitride (AlN) is a commonly used buffer layer material. aip.org Studies have shown that using an AlN buffer layer can significantly enhance the structural and electrical properties of the InN film. aip.org Increasing the thickness of the AlN buffer layer has been observed to monotonically increase the Hall mobility and decrease the electron carrier concentration in the InN film. aip.orgresearchgate.net For example, InN films grown on a 187 nm AlN buffer showed a lower root mean square (rms) roughness compared to those on a 3 nm buffer. researchgate.net

Gallium nitride (GaN) is another important buffer layer material. Using GaN buffer layers can lead to higher quality InN films compared to AlN buffers. unlv.edu The morphology of the GaN buffer layer itself plays a role; rough GaN buffer layers composed of dense, small islands have been found to promote uniform wetting and lead to atomically smooth InN films exhibiting step-flow growth characteristics. osti.gov The use of an InN buffer layer grown at a low temperature has also been shown to be effective in growing thick InN films with good electrical properties. osti.gov

| Substrate | Buffer Layer | Effect on InN Growth |

| Sapphire (Al₂O₃) | AlN | Improves structural and electrical properties; thicker AlN buffer leads to higher mobility and lower carrier concentration. aip.orgresearchgate.net |

| Sapphire (Al₂O₃) | GaN | Can result in higher quality InN films compared to AlN buffers. unlv.edu Rough GaN promotes smooth InN growth. osti.gov |

| Silicon (Si) | AlN | Enables growth of InN quantum dots. aip.org |

| GaN Template | None (direct growth) | Polarity of InN is determined by the polarity of the GaN template. researchgate.net |

Metalorganic Chemical Vapor Deposition (MOCVD) and Metalorganic Vapor Phase Epitaxy (MOVPE) for this compound Fabrication

Metalorganic Chemical Vapor Deposition (MOCVD), also known as Metalorganic Vapor Phase Epitaxy (MOVPE), is a widely used technique for producing III-nitride-based structures for optoelectronic devices. bohrium.com While MBE is often favored for InN growth due to better control over stoichiometry, MOCVD offers advantages such as higher growth rates and cost-effectiveness, making it suitable for mass production. mdpi.comaip.orgbohrium.com

Optimization of Precursor Chemistry and Flow Dynamics

A significant challenge in the MOCVD growth of this compound (InN) is its low thermal stability, as it decomposes at temperatures above 550-600°C. mdpi.comaip.orginnovationnewsnetwork.com This necessitates low growth temperatures, which in turn poses a problem for the most common nitrogen precursor, ammonia (B1221849) (NH₃), due to its slow decomposition kinetics at these temperatures. aip.orgresearchgate.net To overcome this, extremely high V/III ratios (the ratio of the group V precursor, ammonia, to the group III precursor) on the order of >10,000 are often required. aip.orgresearchgate.net

The choice of the indium precursor is also critical. Trimethylindium (B1585567) (TMIn) is a standard precursor, but researchers have explored alternatives to improve the growth process. researchgate.netresearchgate.net For example, using triethylindium (B1595915) has been shown to increase the growth rate while maintaining optimal crystalline quality when used with ammonia. researchgate.net The development of new precursor molecules is an active area of research. For instance, tris-N,N-dimethyl-N',N''-diisopropylguanidinatoindium(III) has been investigated as a potential InN precursor, although its poor thermal stability has limited its practical application. chemrxiv.org Computational studies are also being used to investigate the gas-phase decomposition of new indium precursors and to understand the surface chemical mechanisms, which can help in designing better precursors and optimizing the deposition process. diva-portal.org

Flow dynamics within the MOCVD reactor also play a crucial role. Computational fluid dynamics (CFD) is used to model the temperature distribution, precursor concentrations, and flow streamlines within the reactor. researchgate.net These simulations show that the flow follows a stagnation point pattern, with a thermal boundary layer above the substrate whose thickness is dependent on the flow in the group III channel. researchgate.net The precursor flow rates directly impact the growth rate. Under high V/III ratios, the growth rate of InN is often observed to be proportional to the flow rate of the indium precursor. aip.org A time-resolved or pulsed supply of precursors, as used in techniques like atomic layer deposition (ALD), has been shown to be beneficial for depositing smooth and continuous nanometer-thin InN films by allowing for better control over surface reactions. aip.org

| Parameter | Challenge/Consideration | Optimization Approach |

| Nitrogen Precursor (Ammonia) | Slow decomposition at low InN growth temperatures. aip.orgresearchgate.net | Use of very high V/III ratios (>10,000). aip.orgresearchgate.net |

| Indium Precursor (e.g., TMIn) | Thermal stability and reactivity affect film quality and growth rate. | Exploring alternative precursors like triethylindium or novel guanidinates. researchgate.netchemrxiv.org |

| Flow Dynamics | Affects precursor distribution and thermal profile at the growth surface. researchgate.net | CFD modeling to optimize flow rates and reactor design. researchgate.net Time-resolved precursor supply to enhance surface reaction control. aip.org |

| Growth Temperature | Limited by InN thermal decomposition (<600°C). mdpi.comaip.org | Low-temperature deposition with optimized precursor chemistry. aip.org |

Low-Temperature Growth Regimes and Decomposition Mitigation Strategies

The synthesis of high-quality this compound (InN) is fundamentally challenged by its low thermal stability and high nitrogen equilibrium vapor pressure. msu.eduaip.org InN begins to decompose into indium metal and nitrogen gas at temperatures around 550°C. aip.org This necessitates the exploration of low-temperature growth regimes and strategies to mitigate thermal decomposition.

Plasma-assisted molecular beam epitaxy (PA-MBE) is a prominent technique for low-temperature InN growth. To prevent decomposition, growth temperatures are typically kept below 500°C. aip.orgresearchgate.net For instance, self-organized InN nanodots have been successfully grown on silicon substrates at temperatures as low as 250°C using a droplet epitaxy method within a PA-MBE system. nih.gov Studies have shown that controlling the growth temperature is the most critical parameter; growth above 500°C often leads to the formation of metallic indium droplets on the surface. researchgate.net The ideal temperature window for PA-MBE is often a compromise, as lower temperatures can enhance indium incorporation but may also lead to poor crystal quality due to reduced adatom mobility. aip.orgresearchgate.net One approach to counteract this is to use metal-rich surface conditions, which enhance adatom mobility even at low substrate temperatures (Tsub ≤ 400 °C). aip.org

Atomic Layer Deposition (ALD) is another technique suited for low-temperature InN synthesis, reportedly yielding high-quality films at temperatures below 350°C. aip.org A study comparing ALD and conventional metal-organic chemical vapor deposition (MOCVD) found that 320°C was the upper limit for controlling the deposition chemistry to exclusively surface reactions, which is key to achieving smooth, continuous nanometer-thin InN films. aip.org

Mitigation strategies during higher temperature growth, such as MOCVD, often involve using extremely high V/III ratios (the ratio of Group V to Group III precursors) to increase the nitrogen chemical potential and suppress decomposition. aip.org For example, to obtain an InN carrier concentration of (3–5) × 10¹⁹ cm⁻³, an NH₃/TMI molar ratio of 9 × 10³ is sufficient at 650°C, whereas a much higher ratio of 1.8 × 10⁵ is needed at 500°C, reflecting the less efficient decomposition of ammonia at lower temperatures. researchgate.net

| Growth Technique | Typical Temperature Range (°C) | Key Strategy/Observation | Reference |

| Plasma-Assisted MBE (PA-MBE) | < 500 | Growth temperature is kept below the decomposition rate to avoid indium droplet formation. | aip.orgresearchgate.net |

| PA-MBE (Metal-Rich) | ≤ 400 | Enhanced adatom mobility compensates for low diffusion lengths at low temperatures. | aip.org |

| PA-MBE (Droplet Epitaxy) | 250 | Enables growth of high-density (2.83 × 10¹¹ cm⁻²) nanodots at very low temperatures. | nih.gov |

| Atomic Layer Deposition (ALD) | < 350 | Time-resolved precursor supply allows for controlled surface reactions, avoiding gas-phase decomposition. | aip.orgaip.org |

| Metal-Organic CVD (MOCVD) | 500 - 650 | Requires very high V/III ratios (>10⁴) to suppress decomposition. | aip.orgresearchgate.net |

Double-Step Growth Processes for Crystalline Quality Improvement

The epitaxial growth of InN is complicated by the lack of lattice-matched substrates, which often leads to high dislocation densities in the resulting films. researchgate.net To address this, double-step or two-step growth processes have been widely adopted across various deposition techniques, including MOCVD and MOVPE. researchgate.netaip.orgaalto.fi This method involves the initial deposition of a thin nucleation or buffer layer at a low temperature (LT), followed by the growth of the main, high-quality film at a higher temperature (HT).

In a typical two-step MOCVD process for InN on a silicon substrate, a thin LT-InN layer is first grown at a temperature around 450°C. aip.org This initial layer is often polycrystalline or composed of small, dense nuclei. Subsequently, the temperature is raised to around 600°C for the growth of the HT-InN layer. aip.org The LT layer serves as a template that facilitates the gradual formation of a single-crystal wurtzite structure as the temperature increases, effectively reducing the impact of the large lattice mismatch with the substrate. aip.org This approach has been shown to significantly improve surface quality, decreasing the root-mean-square (rms) roughness from 38.2 nm (for conventional growth) to 18.7 nm. aip.org

The concept is broadly applicable. For example, a two-step process is also used for growing a-plane GaN templates, which can then be used for nonpolar InGaN growth. This involves an LT GaN nucleation layer (620–650°C) followed by an HT GaN growth step (1130–1180°C). google.com Similarly, high-quality cubic indium oxide films have been achieved with a two-step process involving an LT nucleation layer deposited at 500°C, followed by a high-temperature growth at 1000°C. aip.org

The specific parameters of the two steps are critical. Research on MOVPE-grown InN has shown that two-step processes yield better surface morphology and crystal quality than direct growth. aalto.fi However, annealing the nucleation layer at a high temperature (e.g., 650°C) can increase the amount of metallic indium and surface roughness, indicating a delicate balance is required. aalto.fi A gradual ramp in temperature between the low- and high-temperature steps can also be employed, which facilitates the formation of larger, better-aligned islands due to increased adatom diffusion. researchgate.net

Chemical Vapor Deposition (CVD) Approaches for this compound Architectures

High-Pressure Chemical Vapor Deposition (HPCVD) for Stoichiometric Control

A primary obstacle in growing stoichiometric InN at optimal temperatures is its high thermal decomposition pressure. researchgate.netresearchgate.net Conventional low-pressure MOCVD struggles to provide the necessary nitrogen overpressure to stabilize the InN surface at temperatures conducive to high-quality crystal growth. gsu.edu High-Pressure Chemical Vapor Deposition (HPCVD) is an advanced technique developed specifically to overcome this limitation. researchgate.netaip.org By operating at elevated reactor pressures (e.g., 2-15 bar), HPCVD creates an environment where the thermal decomposition of InN is suppressed, allowing for growth at significantly higher temperatures than are accessible with other methods. researchgate.netaip.orgaip.org

The HPCVD approach has enabled the growth of epitaxial InN layers at temperatures as high as 850-900°C. researchgate.netaip.org This is a major advancement, as it brings the processing window for InN closer to that of GaN and AlN, facilitating the fabrication of high-quality heterostructures. aip.org The high-pressure environment allows for precise control over the partial pressures of the precursors, which is crucial for achieving stoichiometric single-phase surface compositions. researchgate.networldscientific.com

Research has shown that the properties of InN grown by HPCVD are strongly dependent on the process parameters. Using precursors like trimethylindium (TMI) and ammonia (NH₃), studies have correlated the precursor flow ratio to the structural and optical properties of the film. researchgate.netresearchgate.net For instance, layers grown on GaN templates exhibit single-phase InN(0002) x-ray diffraction peaks with a full width at half maximum (FWHM) around 430 arcsec, indicating good crystalline quality. aip.org The optical absorption edge of HPCVD-grown InN has been observed to vary significantly, for example, from 1.85 eV down to below 0.7 eV, which is linked to changes in stoichiometry controlled by the precursor ratio. researchgate.networldscientific.com

| Parameter | Typical Value/Range | Significance | Reference |

| Reactor Pressure | 2 - 15 bar | Suppresses thermal decomposition of InN. | researchgate.netaip.org |

| Growth Temperature | ~850 - 900°C | Enables higher adatom mobility and improved crystal quality, closer to GaN growth conditions. | researchgate.netaip.org |

| Precursors | Trimethylindium (TMI), Ammonia (NH₃) | Control of the V/III (NH₃:TMI) ratio is critical for stoichiometry and film properties. | researchgate.netaip.org |

| Resulting Quality | XRD FWHM ~400-430 arcsec | Demonstrates high-quality single-crystalline InN. | researchgate.netaip.org |

Catalyst-Assisted and Catalyst-Free CVD for Nanostructure Synthesis

Chemical Vapor Deposition (CVD) is a versatile method for synthesizing a variety of InN nanostructures, including nanowires, nanotubes, and nanobelts. The growth can proceed through either catalyst-assisted or catalyst-free mechanisms, which dictate the resulting morphology and growth characteristics.

Catalyst-Assisted CVD: This approach most commonly employs the vapor-liquid-solid (VLS) mechanism. nanoient.org A metal catalyst, typically gold (Au), is deposited on a substrate and forms liquid alloy droplets upon heating. nanoient.org These droplets absorb the indium and nitrogen precursor species from the gas phase until they become supersaturated, at which point the InN crystallizes and precipitates, leading to one-dimensional (1D) growth of a nanowire or nanotube. nanoient.org The VLS method is highly flexible and allows for controlled growth of complex nanostructures. nanoient.org For example, InN nanowires have been synthesized on Au-coated quartz substrates using indium metal and ammonia. nanoient.org In some cases, indium itself can act as a self-catalyst, where indium nanoparticles or droplets facilitate the 1D growth process. nanoient.org

Catalyst-Free CVD: This method avoids the use of a foreign metal catalyst, which can be advantageous for preventing potential contamination in electronic devices. Growth typically proceeds via a vapor-solid (VS) mechanism. nanoient.orgarxiv.org In this process, the gaseous precursors react and deposit directly onto the substrate or previously formed nuclei to build up the nanostructure. researchgate.net For instance, large-scale synthesis of InN nanowires has been achieved in a catalyst-free process by reacting indium and indium oxide powders with ammonia at elevated temperatures. nanoient.org The morphology of catalyst-free nanostructures can be regulated by controlling CVD parameters such as the vaporization temperature of the indium source (e.g., InCl₃) and the deposition temperature, which influences the vapor pressure and reaction kinetics. researchgate.net

Morphology Evolution of this compound Nanotubes and Nanobelts via CVD

The morphology of InN nanostructures synthesized by CVD can be precisely controlled by tuning the experimental parameters, leading to the formation of diverse architectures such as nanotubes (NTs) and nanobelts (NBs). The growth temperature, in particular, has been identified as a highly sensitive factor that dictates the final morphology. rsc.orgrsc.org

In one study, various InN nanostructures were grown on a silicon substrate using a catalytic CVD process by simply varying the growth temperature within a narrow range of 700°C to 735°C. rsc.orgrsc.org This subtle change in temperature was sufficient to drive a significant morphological evolution. At different points within this temperature window, researchers observed the formation of nanowires, which then evolved into nanotubes and nanobelts. rsc.org All synthesized structures exhibited a wurtzite crystallographic structure with a preferential growth direction along the Current time information in Lycoming County, US. axis. rsc.orgrsc.org

The formation mechanism for these hollow or flattened structures is distinct from simple 1D wire growth. The synthesis of helical microtubes with hexagonal hollow cross-sections has been achieved by nitriding indium oxide powder in an ammonia flux. aip.org Detailed observations suggest that the growth of these tubular structures occurs through the spiraling or warping of InN nanobelts. aip.org This indicates that an initial 2D nanobelt can curl and self-assemble into a 3D tubular form. This evolution from nanobelts to helical microtubes has been demonstrated by analyzing products prepared with different reaction times. aip.org

The growth models adopted to explain these transformations often involve surface diffusion and dislocation-driven mechanisms. rsc.org For example, a dislocation at the growth front can provide a self-perpetuating step that encourages spiral growth, leading to the formation of a tube. The specific morphology—whether it remains a flat nanobelt or curls into a nanotube—is a result of the complex interplay between strain, surface energies, and growth kinetics at a given temperature. rsc.orgaip.org

Alternative and Emerging this compound Synthesis Techniques

Beyond traditional methods like molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD), a range of alternative techniques have been explored for the synthesis of this compound in various forms, from thin films to nanoparticles. These methods often offer advantages in terms of cost, simplicity, and the ability to produce unique nanostructures.

The sol-gel spin coating method presents a simple, safe, and cost-effective alternative for the deposition of this compound thin films. researchgate.net This technique allows for growth at temperatures below the decomposition temperature of InN (around 630 °C) and does not require a vacuum, making it suitable for large-area film preparation and doping. researchgate.netengj.org

The process typically involves preparing a precursor solution, which is then deposited onto a substrate via spin coating. This is followed by a nitridation process, often under an ammonia atmosphere, to convert the precursor into an this compound film. researchgate.netaip.org For instance, magnesium-doped InN thin films have been successfully grown on silicon (100) substrates using this method. aip.orgaip.org The precursors for the indium source and the p-type dopant can be indium nitrate (B79036) hydrate (B1144303) and magnesium chloride 6-hydrate powders, respectively. engj.orgengj.org

The properties of the resulting films are highly dependent on the processing parameters. For example, the number of coating cycles can influence the crystalline structure of the InN film. researchgate.net Research has shown that increasing the number of coating cycles can improve the crystallite size initially, but an excessive number of cycles may lead to degradation of the crystal structure due to limitations in the diffusion of active nitrogen atoms at low growth temperatures. researchgate.net The choice of substrate also plays a critical role, with studies indicating that Mg-doped InN films grown on a GaN/AlN/Si(111) template exhibit better crystalline quality compared to other substrates. engj.orgengj.org

Table 1: Key Findings in Sol-Gel Synthesis of InN Thin Films

| Feature | Observation | Reference |

|---|---|---|

| Growth Temperature | Allows for growth below the InN decomposition temperature (~630 °C). | engj.org |

| Crystalline Structure | Wurtzite hexagonal InN can be achieved. engj.org | engj.org |

| Effect of Coating Cycles | Crystalline structure improved at 20 cycles, degraded at 30 cycles. researchgate.net | researchgate.net |

| Doping | Successfully used for Mg-doped p-type InN films. engj.orgaip.orgaip.orgengj.org | engj.orgaip.orgaip.orgengj.org |

| Substrate Influence | Mg-doped InN on GaN/AlN/Si(111) showed superior crystalline quality. engj.orgengj.org | engj.orgengj.org |

| Bandgap | Mg-doped InN thin films exhibited a bandgap in the range of 1.62-1.66 eV. engj.org | engj.org |

Reactive magnetron sputtering is a versatile physical vapor deposition technique used to produce InN thin films. inoe.romdpi.com In this process, an indium target is sputtered in a reactive atmosphere containing nitrogen gas. aip.org The sputtered indium atoms react with the nitrogen to form an InN film on a substrate. This method can be used to deposit films on various substrates, including flexible ones like Kapton polyimide, which is of interest for flexible electronic devices. inoe.ro

The properties of the sputtered InN films are strongly influenced by deposition parameters such as the nitrogen-to-argon gas flow ratio, substrate temperature, and total pressure. aip.orgkoreascience.kr Increasing the growth temperature generally improves the crystallinity and increases the crystalline size of the films. koreascience.kr However, suppressing the re-evaporation of atomic nitrogen from the substrate by using lower temperatures and minimizing resputtering by adjusting the total pressure are crucial for obtaining stoichiometric films with high Hall mobility and low carrier concentration. aip.org

Researchers have successfully deposited polycrystalline InN thin films with a preferred (002) orientation and a columnar wurtzite structure using reactive RF magnetron sputtering. inoe.ro These films, deposited on flexible substrates with an AlN nucleation buffer, have shown band gaps in the range of 1.74-1.78 eV. inoe.ro

Table 2: Influence of Deposition Parameters in Reactive Magnetron Sputtering of InN

| Parameter | Effect on Film Properties | Reference |

|---|---|---|

| Substrate Temperature | Increasing temperature improves crystallinity and crystalline size. koreascience.kr | koreascience.kr |

| N₂/Ar Flow Ratio | A ratio of 9:1 has been used for depositing InN films. koreascience.kr | koreascience.kr |

| Total Pressure | Adjusting pressure minimizes resputtering of atomic nitrogen. aip.org | aip.org |

| RF Power | A power of 100 W has been applied to the cathodes. inoe.ro | inoe.ro |

| Resultant Hall Mobility | A maximum Hall mobility of 32.3 cm²/Vsec was observed for films grown at 400°C. koreascience.kr | koreascience.kr |

Sonochemistry, which utilizes the power of ultrasound, provides a low-cost and rapid method for synthesizing nanomaterials. mdpi.com The process involves the application of high-intensity ultrasound to a solution containing precursors, leading to acoustic cavitation—the formation, growth, and implosive collapse of bubbles. acs.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, driving chemical reactions that can produce nanoparticles. mdpi.com

This compound nanoparticles have been successfully synthesized via the sonochemical reaction of indium trichloride (B1173362) (InCl₃) and lithium nitride (LiN₃) in a xylene solvent. mdpi.com The entire process can be completed in as little as 3 hours. mdpi.com Characterization has shown that this method can produce InN nanocrystals with both cubic and hexagonal phases. researcher.life The addition of a surfactant like polyvinylpyrrolidone (B124986) (PVP) can help control the synthesis and act as a surface stabilizer and dispersant for the nanoparticles. mdpi.com

This technique is valued for its time efficiency and cost-effectiveness in producing various nanoscale materials. mdpi.com The resulting InN nanoparticles have potential applications in areas such as photocatalysis. researcher.lifemdpi.com

Table 3: Parameters for Sonochemical Synthesis of InN Nanoparticles

| Parameter | Details | Reference |

|---|---|---|

| Precursors | Indium trichloride (InCl₃) and Lithium nitride (LiN₃) | mdpi.com |

| Solvent | Xylene | mdpi.com |

| Stabilizer | Polyvinylpyrrolidone (PVP) | mdpi.com |

| Reaction Time | 3 hours | mdpi.com |

| Resulting Phases | Cubic and hexagonal InN nanocrystals | researcher.life |

Pulsed laser deposition (PLD) is a physical vapor deposition technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. korvustech.com PLD is known for producing high-quality crystalline films and offers the advantage of depositing materials that are difficult to synthesize under thermal equilibrium conditions. optica.orgaip.org The stoichiometry of the deposited film often closely matches that of the target. optica.org

For InN growth, a KrF excimer laser (λ = 248 nm) can be used to ablate an indium target in a nitrogen-rich environment. optica.org The use of femtosecond lasers in PLD can provide better control over the plume conditions and reduce the formation of particulates. aip.org A key advantage of PLD is the high kinetic energy of the deposited species, which enhances surface diffusion and can improve film quality, even at low growth temperatures. odu.eduaip.org To further enhance the nitridation process, laser-induced breakdown of ammonia can be employed to generate reactive atomic nitrogen. odu.eduaip.org

High-quality InN films have been grown on Si(100) substrates at temperatures as low as ~350 °C using femtosecond PLD. odu.eduaip.org The process can involve the initial deposition of an indium buffer layer to improve the quality of the subsequent InN film and prevent the formation of an amorphous silicon nitride layer at the interface. odu.eduaip.org

Table 4: Typical Parameters for Pulsed Laser Deposition of InN

| Parameter | Details | Reference |

|---|---|---|

| Laser Source | KrF excimer laser (λ = 248 nm) | optica.org |

| Target | Indium (In) | optica.org |

| Substrate | Si(100) | odu.eduaip.org |

| Growth Temperature | ~350 °C | odu.eduaip.org |

| Nitrogen Source | Laser-induced breakdown of ammonia (NH₃) | odu.eduaip.org |

| Buffer Layer | An initial indium buffer layer can improve film quality. | odu.eduaip.org |

Real-Time Monitoring and In-Situ Characterization during this compound Growth

Real-time monitoring and in-situ characterization techniques are indispensable for understanding and controlling the complex processes involved in InN epitaxial growth. gsu.eduworldscientific.com These methods provide crucial insights into gas-phase dynamics and surface chemistry, enabling the optimization of growth parameters to achieve high-quality materials. gsu.edugsu.edu

Ultraviolet Absorption Spectroscopy (UVAS) is a powerful tool for monitoring the gas-phase chemistry during chemical vapor deposition processes. gsu.eduworldscientific.com It allows for the real-time analysis of the concentration and decomposition kinetics of precursor gases, such as trimethylindium (TMI) and ammonia (NH₃). gsu.eduresearchgate.net

In the context of high-pressure chemical vapor deposition (HPCVD) of InN, UVAS is used to study the flow and decomposition of precursors as a function of flow rate, pressure, and temperature. gsu.eduaip.org By passing ultraviolet light through the reactor and measuring the absorption at specific wavelengths, the partial pressures of the reactant species can be determined. researchgate.net For instance, the decomposition of ammonia can be monitored by observing its absorption spectrum, with the onset of decomposition kinetics for ammonia being observed above 900 K. researchgate.net

A pulsed-injection technique can be combined with UVAS to analyze the decomposition kinetics of precursors and study the initial stages of InN nucleation. gsu.edu This real-time feedback is critical for controlling the stoichiometry and improving the crystalline quality of the grown InN layers. worldscientific.comgsu.edu

Table 5: Application of UVAS in InN Growth

| Monitored Aspect | Significance | Reference |

|---|---|---|

| Precursor Decomposition | Analyzes decomposition kinetics of TMI and ammonia. gsu.eduresearchgate.net | gsu.eduresearchgate.net |

| Gas-Phase Concentration | Measures partial pressures of gas-phase precursors. researchgate.net | researchgate.net |

| Flow Dynamics | Characterizes gas flow as a function of flow rate and pressure. gsu.edu | gsu.edu |

| Process Optimization | Provides real-time data for engineering the growth process. gsu.eduworldscientific.com | gsu.eduworldscientific.com |

| Nucleation Studies | Enables the study of the initial stages of InN nucleation. gsu.edu | gsu.edu |

Principal Angle Reflectance Spectroscopy (PARS) for Surface Chemistry

Principal Angle Reflectance Spectroscopy (PARS) is a highly sensitive, non-invasive optical technique used for the in-situ analysis of surface chemistry during the epitaxial growth of thin films like this compound. aip.orgcore.ac.uk This method involves directing p-polarized light at the substrate-ambient interface near the principal angle (also known as the pseudo-Brewster angle), where the reflectance of p-polarized light is at a minimum. gsu.educore.ac.uk Any alteration in the surface chemistry or the dielectric function at the interface leads to a detectable change in the reflectance, providing sub-monolayer sensitivity to the growth processes. aip.org

During the growth of InN, PARS can be employed to monitor the initial nucleation phase and the subsequent steady-state growth in real-time. aip.org By tracking the PARS signal, researchers can gain crucial insights into the surface processes, such as the formation of initial InN nuclei and the evolution of the surface morphology. core.ac.uk For instance, in an HPCVD reactor, optical access ports allow the PARS laser beam to impinge on the backside of the transparent sapphire substrate, enabling continuous monitoring of the growth surface. gsu.edu The technique is sensitive enough to distinguish between different surface conditions, which is critical for optimizing growth parameters to achieve stoichiometric and structurally perfect InN layers. worldscientific.com The combination of PARS with other real-time monitoring techniques provides a comprehensive understanding of the growth dynamics. worldscientific.comaip.org

| Parameter | Description | Typical Findings/Applications | Reference |

|---|---|---|---|

| Light Source | P-polarized laser | Enables high sensitivity to surface dielectric properties. | gsu.edu |

| Angle of Incidence | Near the principal (pseudo-Brewster) angle | Maximizes sensitivity to changes in the surface layer. The principal angle's dependence on wavelength and temperature must be accounted for. | gsu.edu |

| Detection | Reflected light intensity | Changes in reflectance correlate to nucleation, layer growth, and surface chemistry modifications. | aip.org |

| Sensitivity | Sub-monolayer | Allows for the detailed study of the initial stages of film formation and surface reactions. | aip.org |

| Application in InN Growth | Real-time monitoring of HPCVD or MBE | Provides insights into nucleation kinetics, steady-state growth, and the effects of precursor pulsing on surface chemistry. | worldscientific.comaip.org |

Laser Light Scattering (LLS) for Nucleation Process Analysis

Laser Light Scattering (LLS) is another powerful in-situ optical technique used to analyze the nucleation process and surface morphology during the growth of this compound. aip.orgcore.ac.uk LLS operates by directing a laser beam onto the growth surface and measuring the intensity of the scattered light. psu.edumat-cs.com Changes in surface roughness, such as the formation of three-dimensional nuclei or the coalescence of islands, alter the scattering pattern, providing real-time information about the evolution of the film's topography. core.ac.uk

In the context of InN synthesis, LLS is often used in conjunction with PARS to provide a more complete picture of the growth process. aip.org While PARS is highly sensitive to the surface's dielectric properties and chemistry, LLS is particularly adept at monitoring changes in surface roughness and the growth mode. core.ac.uk For example, during the initial stages of InN deposition on a sapphire substrate, an increase in the LLS signal can indicate the formation of InN islands, characteristic of a Volmer-Weber growth mode. psu.edu As these islands grow and coalesce to form a continuous film, the LLS signal will change accordingly. This real-time feedback is invaluable for controlling the nucleation density and promoting two-dimensional growth, which is essential for achieving high-quality epitaxial layers with low defect densities. worldscientific.com LLS has also been used to characterize flow dynamics within the reactor, such as the transition from laminar to turbulent flow, which can impact precursor delivery to the growth surface. gsu.edu

| Research Focus | LLS Observation | Interpretation and Significance | Reference |

|---|---|---|---|

| Initial Nucleation | Increase in scattered light intensity. | Indicates the formation of 3D nuclei on the substrate surface, providing insight into the initial growth mode. | core.ac.ukpsu.edu |

| Film Coalescence | Changes in the angular dependence and intensity of scattered light. | Monitors the transition from island growth to a continuous film, which is critical for achieving smooth surface morphology. | core.ac.uk |

| Flow Dynamics | Increase in LLS intensity with increasing pressure. | Can be used to determine the transition from laminar to turbulent flow conditions within the CVD reactor, ensuring stable precursor transport. | gsu.edu |

| Combined Analysis with PARS | Correlated changes in LLS and PARS signals. | Provides a comprehensive, real-time understanding of both surface chemistry (PARS) and surface morphology (LLS) during growth. | aip.org |

Theoretical and Computational Investigations of Indium Nitride

Multiscale Simulation Approaches for Indium Nitride Quantum Structures

To accurately model the behavior of this compound in complex quantum structures, such as quantum wells and quantum dots, researchers often employ multiscale simulation approaches. These methods bridge the gap between the detailed, but computationally expensive, atomistic descriptions and the more efficient, but less detailed, continuum-based models. aip.orgresearchgate.net

Atomistic tight-binding (TB) models have proven to be a powerful tool for studying the electronic and optical properties of InN nanostructures, such as nanowires and quantum dots. aps.orgresearchgate.net The TB method provides a quantum mechanical description of the electronic structure at the atomic level, making it particularly well-suited for capturing effects that are sensitive to the local atomic arrangement, such as carrier localization. aps.org

In InGaN alloys, for instance, the random distribution of indium and gallium atoms leads to fluctuations in the potential energy landscape, which can cause charge carriers (electrons and holes) to become localized in certain regions. aps.org This phenomenon has a significant impact on the performance of InGaN-based devices like LEDs. Atomistic TB models can explicitly account for this alloy disorder, providing a more realistic description of carrier localization compared to simpler models that assume a uniform alloy composition. aip.org

The parameters for the TB model are often derived by fitting the calculated band structure to results from more accurate first-principles calculations or to experimental data. aps.org This approach allows for the study of much larger systems than would be feasible with ab initio methods alone, enabling the simulation of realistic-sized nanostructures containing millions of atoms. aip.org

While atomistic models provide a high level of detail, they can be computationally prohibitive for simulating device-scale structures. Continuum-based models, such as those based on the effective mass approximation (k·p theory), offer a more computationally efficient alternative. aip.org These models treat the material as a continuous medium rather than a collection of discrete atoms, and describe the behavior of charge carriers in terms of their effective mass.

However, standard continuum models often fail to capture important atomistic effects, such as alloy fluctuations and the influence of strain at the atomic level. aip.org To address this, multiscale approaches have been developed that establish a connection between atomistic tight-binding theory and continuum-based electronic structure models. aip.org

In such a framework, the detailed information from the atomistic calculations, such as the local potential energy landscape, can be used as an input for the continuum model. aip.org This allows for the development of "atomistically corrected" continuum models that incorporate the essential physics of the underlying atomic structure while retaining the computational efficiency of a continuum description. aip.org

Comparisons between the results of modified continuum models and atomistic calculations for the same disordered energy landscape have been performed for (In,Ga)N quantum wells. aip.org These studies have shown that while there can be noticeable differences in the calculated electronic structure, the agreement can be improved by adjusting parameters in the continuum model, such as the band offsets, to better match the atomistic results. aip.org This multiscale approach provides a powerful and efficient tool for the design and optimization of III-nitride heterostructures. aip.org

Quantum Kinetic Theory for Electron Transport Dynamics

Quantum kinetic theory provides a framework for understanding the behavior of electrons in semiconductors under the influence of electric fields, particularly in scenarios where quantum effects are significant. This is especially relevant for materials like this compound (InN), which is noted for its high electron mobility and high saturation drift velocity. mdpi.com The theoretical approach often involves solving the quantum Boltzmann equation or using more sophisticated methods like non-equilibrium Green's functions to describe how the electron distribution in momentum space evolves over time. arxiv.org

Theoretical Analysis of Electron Drift Velocity and Nonequilibrium Temperature

The electron drift velocity in this compound is a critical parameter for high-frequency electronic devices. Theoretical models analyze how this velocity changes with the applied electric field and the lattice temperature. At low electric fields, the drift velocity increases linearly. However, as the field strength increases, electrons gain significant kinetic energy from the field, leading to a "hot electron" regime. In this state, the electron temperature (a measure of their average kinetic energy) rises above the lattice temperature, creating a nonequilibrium condition.

Several scattering mechanisms influence the drift velocity and electron temperature. These include interactions with acoustic phonons (via deformation potential and piezoelectric coupling) and polar optic phonons. researchgate.net At low temperatures, piezoelectric and acoustic deformation potential scattering are dominant, while at higher temperatures and high electric fields, polar optical phonon scattering becomes the primary energy loss mechanism, causing the drift velocity to saturate. researchgate.netresearchgate.net Theoretical models, often employing Monte Carlo simulations, calculate the energy loss rates of electrons to the lattice as a function of electron temperature to predict the steady-state drift velocity. researchgate.net For InN, its low effective electron mass and high peak drift velocity make these theoretical analyses crucial for predicting device performance. mdpi.com

Table 1: Factors Influencing Electron Drift Velocity in this compound

| Factor | Description | Effect on Drift Velocity |

|---|---|---|

| Electric Field | At low fields, velocity increases linearly. At high fields, energy gained from the field leads to hot electrons and velocity saturation. | Increases, then saturates. |

| Lattice Temperature | Higher lattice temperatures increase phonon scattering, which generally reduces electron mobility and drift velocity. quora.com | Decreases with increasing temperature. |

| Scattering Mechanisms | Interactions with lattice vibrations (phonons) and impurities dissipate electron momentum and energy, limiting drift velocity. researchgate.net | Limits the maximum achievable velocity. |

| Electron Concentration | Electron-electron scattering can redistribute energy within the electron gas, influencing the overall transport properties. researchgate.net | Can affect mobility and energy relaxation rates. |

Simulation of Ultrafast Time Evolution and Overshoot Phenomena

When a strong electric field is suddenly applied to a semiconductor like this compound, the electron drift velocity can momentarily exceed its steady-state saturation value. This phenomenon, known as velocity overshoot, is an ultrafast, transient effect occurring on picosecond or sub-picosecond timescales. nih.gov

Simulations of these ultrafast dynamics are essential for understanding the ultimate speed limits of InN-based devices. These simulations, often based on time-dependent quantum kinetic equations or Monte Carlo methods, track the evolution of the electron population in energy and momentum space immediately following the application of the field. eurekalert.org The overshoot occurs because electrons are rapidly accelerated by the field before they have had time to undergo significant energy-dissipating scattering events, primarily with polar optical phonons. researchgate.net Once these scattering processes begin in earnest, the average electron energy increases, the scattering rate rises, and the drift velocity relaxes to its lower, steady-state value. The small effective mass of electrons in InN contributes to a more pronounced velocity overshoot, a promising characteristic for ultra-high-speed transistors. mdpi.com

Theoretical Frameworks for Surface and Interface Properties of this compound

The surface and interface properties of this compound are dominated by an intrinsic electron accumulation, a phenomenon that has been extensively studied through theoretical frameworks. bohrium.com This high density of electrons near the surface significantly influences the material's electrical and chemical behavior.

Modeling Surface States and Electron Accumulation Mechanisms

Theoretical models and experimental observations have confirmed the existence of a significant electron accumulation layer at the surface of InN. bohrium.com This accumulation is believed to arise from the presence of donor-type surface states, which pin the surface Fermi level high into the conduction band. aps.org This strong downward band bending near the surface creates a quantum well that confines electrons. aps.orgnih.gov

High-resolution angle-resolved photoemission spectroscopy (ARPES) has provided direct experimental evidence for this, revealing that the electrons in the accumulation layer occupy discrete quantum well states. aps.orgnih.gov The binding energies of these states are in excellent agreement with theoretical calculations. aps.org The density of these surface states is sufficiently high to generate a sheet carrier density on the order of 10¹³ cm⁻². The charge profile and the position of the Fermi level can be calculated to determine the surface state density and the extent of the band bending. bohrium.com

Table 2: Characteristics of Electron Accumulation on this compound Surfaces

| Property | Finding | Source |

|---|---|---|

| Origin | Donor-type surface states pin the Fermi level within the conduction band. | aps.org |

| Consequence | Strong downward band bending forms a potential well near the surface. | bohrium.com |

| Electron State | Electrons are confined within the well, occupying discrete quantum well states. | aps.orgnih.gov |

| Experimental Evidence | Directly observed using Angle-Resolved Photoemission Spectroscopy (ARPES). | aps.orgnih.gov |

| Carrier Density | Results in a high sheet carrier density, often exceeding 10¹³ cm⁻². | bohrium.com |

Adsorption and Reaction Dynamics on this compound Surfaces

The high density of surface electrons makes the InN surface chemically active and sensitive to the adsorption of foreign atoms and molecules. Theoretical studies, often employing density functional theory (DFT), are used to investigate the energetics and kinetics of these surface processes. These computational models can predict stable adsorption sites, calculate adsorption energies, and determine the energy barriers for surface migration and reactions. researchgate.net

For instance, understanding the adsorption and desorption kinetics of nitrogen is crucial for controlling the growth and thermal stability of InN films. Temperature programmed desorption (TPD) studies, complemented by theoretical calculations, have been used to determine the activation energy for nitrogen desorption from the InN surface, which was found to be approximately 1.6 ± 0.2 eV. Similarly, the interaction of InN surfaces with precursors used in atomic layer deposition (ALD) or chemical vapor deposition (CVD) is modeled to understand film growth mechanisms at an atomic level. semanticscholar.org These theoretical investigations are vital for developing processes to grow high-quality InN and for applications in chemical sensing, where surface adsorption events can modulate the surface electron concentration. mdpi.com

Computational Predictions of High-Pressure Phase Behavior and Stability

Computational methods, particularly ab initio calculations based on density functional theory (DFT), are powerful tools for predicting the behavior of materials under extreme conditions. For this compound, these studies have been instrumental in mapping out its high-pressure phase diagram and understanding its structural stability.

Under ambient conditions, InN crystallizes in the hexagonal wurtzite structure. However, computational predictions and experimental data show that it undergoes a pressure-induced phase transition to a cubic rocksalt structure. semanticscholar.org Extensive ab initio molecular dynamics calculations have been used to establish the pressure-temperature (p-T) conditions for this transition. These simulations indicate that the wurtzite-to-rocksalt transformation occurs at pressures in the range of 7–10 GPa at lower temperatures. semanticscholar.org

Furthermore, these computational models are used to investigate the thermal stability of InN under high pressure. The calculations can predict the conditions under which InN decomposes into liquid indium and nitrogen gas (N₂). The interplay between the solid-solid phase transition and thermal decomposition is critical. For example, it has been suggested that the congruent melting of InN may only be possible in the high-pressure rocksalt phase, as the wurtzite phase tends to decompose before reaching its melting point across its entire pressure stability range. semanticscholar.org

Table 3: Predicted High-Pressure Phase Transitions of this compound

| Transition | Predicted Pressure | Temperature Conditions | Method |

|---|---|---|---|

| Wurtzite to Rocksalt | ~7-10 GPa | Low Temperature | Ab initio Molecular Dynamics semanticscholar.org |

| Wurtzite to Rocksalt | ~12.5 GPa | Room Temperature | Experimental (XRD) semanticscholar.org |

| Thermal Decomposition | Varies with pressure | > 710 °C (at lower pressures) | Ab initio Molecular Dynamics & Experimental semanticscholar.org |

| Rocksalt Recovery | Reversible upon cooling | From ~19.2 GPa | Experimental (XRD) semanticscholar.org |

Advanced Studies on Electronic and Optical Phenomena in Indium Nitride

Research on Two-Dimensional Electron Gas (2DEG) Formation and Manipulation

Indium nitride (InN) is a unique semiconductor material that intrinsically hosts a two-dimensional electron gas (2DEG) at its surface. This phenomenon arises from a strong electron accumulation within the first few nanometers of the material, a feature distinct from 2DEGs found at the buried interfaces of heterostructures. aip.org

The formation of the 2DEG at the InN surface is an intrinsic property, stemming from a high density of native donor-type surface states. lbl.gov These states are often attributed to nitrogen vacancies or dangling bonds on the crystal surface. lbl.govaps.org The energy level of these defects is located within the conduction band, causing the Fermi level to become pinned high above the conduction band minimum (CBM). aps.orgaps.orgberkeley.edu This pinning results in a significant downward bending of the conduction and valence bands near the surface, creating a quantum well that confines electrons. aps.orgaps.org

This accumulation layer is characterized by a very high sheet electron density and exists to a depth of approximately 10 nm. aps.org Research using high-resolution electron-energy-loss spectroscopy and photoemission spectroscopy has confirmed these properties. The electrons within this layer are quantized into discrete quantum well states. aps.org

| Parameter | Reported Value | Reference |

|---|---|---|

| Surface Fermi Level Position | 0.6–0.7 eV above CBM | berkeley.edu |

| Surface State Density | ~2 x 1013 cm-2 | researchgate.net |

| Accumulation Layer Depth | ~10 nm | aps.org |

| Surface Sheet Density | 2 x 1013 to 3 x 1014 cm-2 | aps.org |

The carrier concentration and band bending in the surface accumulation layer can be controlled through external means. A primary method involves the application of an external gating electric field. This is often achieved using an electrolyte-based capacitance-voltage (ECV) measurement setup, where a bias voltage applied to the electrolyte relative to the InN sample can shift the surface Fermi level. aps.org A negative bias, for instance, causes the surface energy bands to move upward, reducing the degree of downward band bending. aps.org

Furthermore, the specific trapping potential and the resulting quantum well states can be modified by the method of surface preparation. aps.org This indicates that surface treatments and processing can be employed to engineer the properties of the 2DEG. These modulation strategies are crucial for the development of InN-based electronic devices, such as field-effect transistors, where control over the channel's carrier density is essential. berkeley.edu

Investigations into Carrier Transport Mechanisms

The carrier transport properties of this compound are distinguished by a theoretically high electron mobility and saturation velocity. bohrium.com A key intrinsic factor contributing to this is the small effective electron mass (m*), which has been determined to be approximately 0.055 m₀. wikipedia.org However, in practice, the measured mobility is limited by several scattering mechanisms.

At lower temperatures, the dominant scattering processes are typically ionized impurity scattering and space charge scattering. theiet.orgtheiet.orgaip.org The mobility is highly dependent on the concentration of ionized impurities and charged point defects. researchgate.net As temperature increases, polar mode optical phonon scattering becomes the primary mobility-limiting process. aip.orgelsevierpure.com In polycrystalline InN films, electron transport is also significantly impeded by scattering at grain boundaries. researchgate.net The compensation ratio, which is the ratio of acceptor to donor concentrations, also plays a critical role in determining the final mobility. aip.org

| Temperature | Carrier Concentration (cm-3) | Mobility (cm2V-1s-1) | Type/Comment | |

|---|---|---|---|---|

| 300 K | 1016 - 1020 | Theoretical Max: ~4400 | aip.org | |

| 77 K | 1016 - 1020 | Theoretical Max: >30,000 | aip.org | |

| 300 K | 5 x 1016 | Lowest Measured | theiet.org | |

| 150 K | 3 x 1016 | Measured Max: 5000 | theiet.orgtheiet.org | |

| 300 K | 4.3 x 1018 | 1210 | MBE-grown epilayer | researchgate.net |

In ternary alloys such as Indium Gallium Nitride (InGaN), the random distribution of indium and gallium atoms introduces alloy disorder, creating a fluctuating potential landscape for charge carriers. aps.orgresearchgate.net This disorder has a pronounced effect on transport phenomena, primarily through carrier localization.